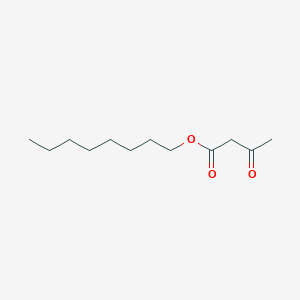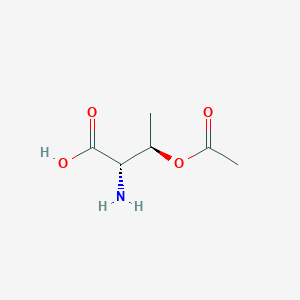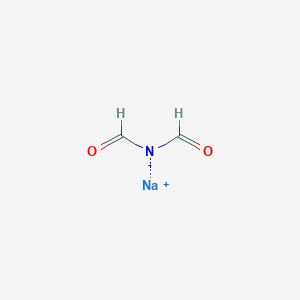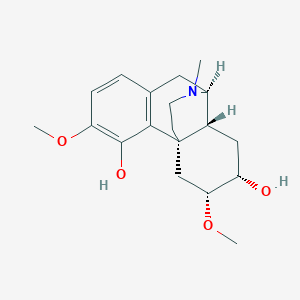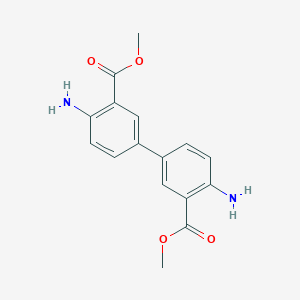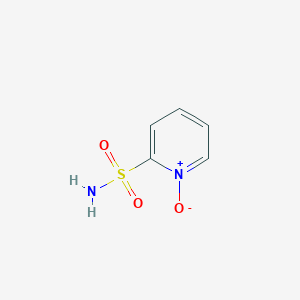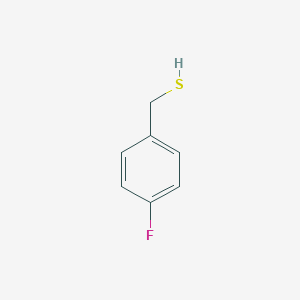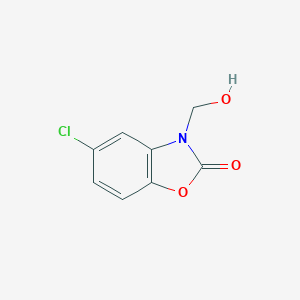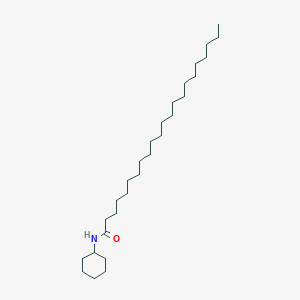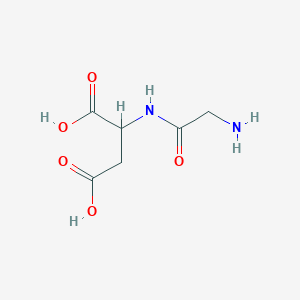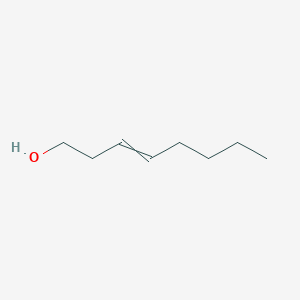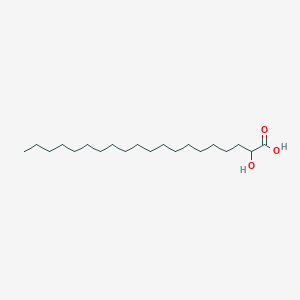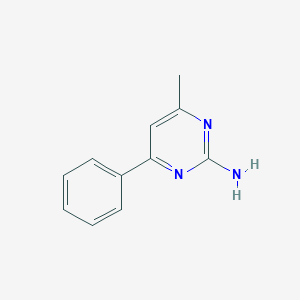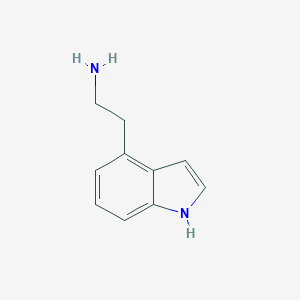
2-(1H-吲哚-4-基)乙胺
描述
2-(1H-indol-4-yl)ethanamine, also known as tryptamine, is an organic compound that belongs to the class of indole alkaloids. It is structurally characterized by an indole ring attached to an ethylamine chain. This compound is naturally occurring and can be found in various plants, fungi, and animals. It plays a significant role in biological systems as a precursor to several important biomolecules, including neurotransmitters like serotonin and melatonin.
科学研究应用
2-(1H-indol-4-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various indole derivatives and complex organic molecules.
Biology: The compound serves as a precursor to important biomolecules like serotonin and melatonin, making it valuable in studies related to neurotransmission and circadian rhythms.
Medicine: Research on 2-(1H-indol-4-yl)ethanamine has led to the development of drugs targeting serotonin receptors, which are used in the treatment of depression, anxiety, and other neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that indole derivatives can have a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
One study showed that a similar compound, dpie [2-(1,2-diphenyl-1h-indol-3-yl)ethanamine], augmented pro-inflammatory cytokine production in il-1β-stimulated primary human oral cells . This suggests that 2-(1H-indol-4-yl)ethanamine might also influence inflammatory pathways.
Result of Action
It is known that indole derivatives can have a wide range of biological activities . These activities suggest that the compound can have various effects at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-4-yl)ethanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The resulting indole derivative is then subjected to reductive amination to introduce the ethylamine side chain.
Another method involves the Pictet-Spengler reaction, where tryptophan or tryptophan derivatives react with an aldehyde in the presence of an acid catalyst to form the indole ring, followed by decarboxylation and reduction to yield 2-(1H-indol-4-yl)ethanamine.
Industrial Production Methods
Industrial production of 2-(1H-indol-4-yl)ethanamine typically involves large-scale synthesis using the Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
2-(1H-indol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-acetaldehyde or indole-3-acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the indole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
相似化合物的比较
2-(1H-indol-4-yl)ethanamine can be compared with other indole derivatives, such as:
Serotonin: A neurotransmitter derived from 2-(1H-indol-4-yl)ethanamine, involved in mood regulation and other physiological functions.
Melatonin: Another derivative, involved in regulating sleep-wake cycles.
Tryptophan: An essential amino acid and precursor to 2-(1H-indol-4-yl)ethanamine.
Indole-3-acetic acid: A plant hormone derived from 2-(1H-indol-4-yl)ethanamine, involved in plant growth and development.
The uniqueness of 2-(1H-indol-4-yl)ethanamine lies in its role as a precursor to multiple biologically significant molecules, making it a versatile compound in both biological and chemical research.
属性
IUPAC Name |
2-(1H-indol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,12H,4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBARKDQKGSJDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40518154 | |
| Record name | 2-(1H-Indol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40518154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16176-73-1 | |
| Record name | 2-(1H-Indol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40518154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indol-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)
